molecular formula C17H25N3O4S B5114706 1-[2-nitro-4-(1-piperidinylsulfonyl)phenyl]azepane

1-[2-nitro-4-(1-piperidinylsulfonyl)phenyl]azepane

Cat. No.: B5114706
M. Wt: 367.5 g/mol
InChI Key: QCEKRWPLCRNJFZ-UHFFFAOYSA-N
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Description

1-[2-nitro-4-(1-piperidinylsulfonyl)phenyl]azepane is a useful research compound. Its molecular formula is C17H25N3O4S and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.15657746 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Without specific context (such as the compound’s use in a biological system), it’s difficult to predict the mechanism of action. If this compound is used as a drug, the nitro group, the sulfonyl group, and the rings could all potentially interact with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many nitro-containing compounds are explosive, although the presence of other functional groups in the molecule might mitigate this risk. Proper safety precautions should be taken when handling this compound .

Future Directions

The study and application of this compound could have potential in various fields, depending on its properties. For example, it could be studied for potential use in medicinal chemistry if it shows biological activity. Alternatively, it could be used as a building block in the synthesis of more complex molecules .

Properties

IUPAC Name

1-(2-nitro-4-piperidin-1-ylsulfonylphenyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c21-20(22)17-14-15(25(23,24)19-12-6-3-7-13-19)8-9-16(17)18-10-4-1-2-5-11-18/h8-9,14H,1-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEKRWPLCRNJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.